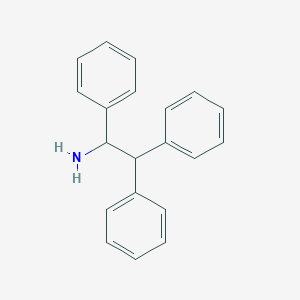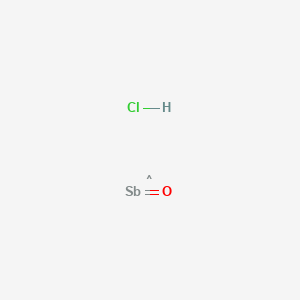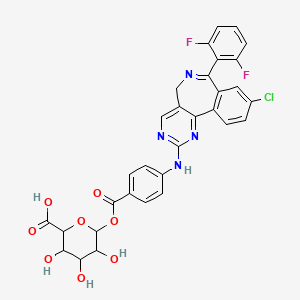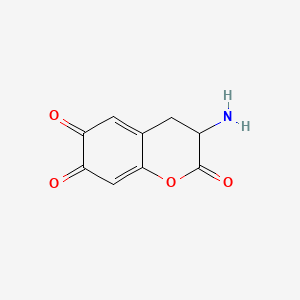
3-Amino-3,4-dihydrochromene-2,6,7-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3,4-dihydrochromene-2,6,7-trione is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of an amino group at the 3-position and three keto groups at the 2, 6, and 7 positions. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3,4-dihydrochromene-2,6,7-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of salicylaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3,4-dihydrochromene-2,6,7-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted chromenes. These products often exhibit enhanced biological activities and are used in further research and development .
Aplicaciones Científicas De Investigación
3-Amino-3,4-dihydrochromene-2,6,7-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in the treatment of various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 3-Amino-3,4-dihydrochromene-2,6,7-trione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as tyrosine kinases, which play a role in cell signaling and proliferation. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest a multi-targeted approach to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2H/4H-Chromenes: These compounds share a similar chromene backbone but differ in the substitution pattern and oxidation state.
Pyrido[2,3-d]pyrimidines: These compounds contain a fused pyrimidine ring and are known for their anticancer properties.
Uniqueness
3-Amino-3,4-dihydrochromene-2,6,7-trione is unique due to its specific substitution pattern and the presence of multiple keto groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C9H7NO4 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
3-amino-3,4-dihydrochromene-2,6,7-trione |
InChI |
InChI=1S/C9H7NO4/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h2-3,5H,1,10H2 |
Clave InChI |
RZTGZIWOVGOFDC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)OC2=CC(=O)C(=O)C=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15125189.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)
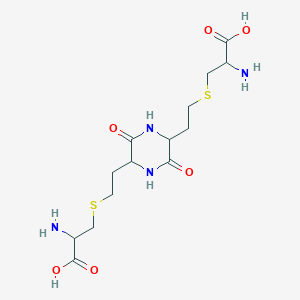
![2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane)](/img/structure/B15125215.png)
![6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15125218.png)
![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)
![1-Propanamine, 3-[(1,1-dimethylethyl)thio]-](/img/structure/B15125228.png)
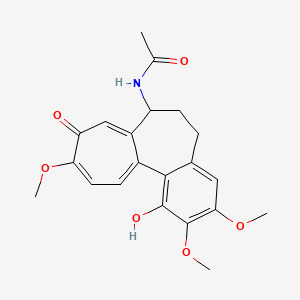


![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B15125247.png)
